molecular formula C18H15FO4 B10854922 Irg1-IN-1

Irg1-IN-1

Cat. No.: B10854922
M. Wt: 314.3 g/mol
InChI Key: DZXOXUPVMSOERA-WJDWOHSUSA-N
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Description

IRG1-IN-1 is a derivative of itaconic acid and functions as an inhibitor of immune-responsive gene 1 (IRG1).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IRG1-IN-1 involves the derivatization of itaconic acid. The specific synthetic routes and reaction conditions are not widely detailed in the literature.

Industrial Production Methods

Industrial production methods for this compound are not explicitly documented. the production of itaconic acid, a precursor for this compound, involves microbial fermentation processes using Aspergillus terreus, which can produce high levels of itaconic acid .

Chemical Reactions Analysis

Types of Reactions

IRG1-IN-1 undergoes various chemical reactions, including:

    Oxidation: Itaconate, the core structure of this compound, can undergo oxidation reactions.

    Reduction: Reduction reactions can modify the functional groups attached to the itaconate core.

    Substitution: Substitution reactions can occur at the carboxyl groups of itaconate.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives of itaconic acid, which can have different biological activities and properties .

Scientific Research Applications

IRG1-IN-1 has several scientific research applications:

Mechanism of Action

IRG1-IN-1 exerts its effects by inhibiting the activity of immune-responsive gene 1, which is responsible for the production of itaconate from cis-aconitate. Itaconate acts as a potent anti-inflammatory metabolite by inhibiting succinate dehydrogenase and activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to the suppression of pro-inflammatory cytokines and the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific inhibition of immune-responsive gene 1, making it a valuable tool for studying the metabolic and immunological pathways regulated by itaconate. Its potential therapeutic applications in various diseases further highlight its significance .

Properties

Molecular Formula

C18H15FO4

Molecular Weight

314.3 g/mol

IUPAC Name

(3Z)-2-benzyl-3-[(4-fluorophenyl)methylidene]butanedioic acid

InChI

InChI=1S/C18H15FO4/c19-14-8-6-13(7-9-14)11-16(18(22)23)15(17(20)21)10-12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,20,21)(H,22,23)/b16-11-

InChI Key

DZXOXUPVMSOERA-WJDWOHSUSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(/C(=C/C2=CC=C(C=C2)F)/C(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=CC2=CC=C(C=C2)F)C(=O)O)C(=O)O

Origin of Product

United States

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